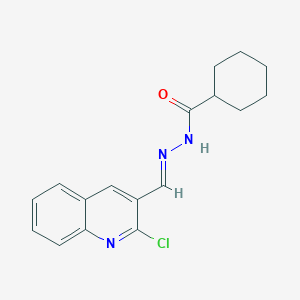

N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide

Beschreibung

N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a Schiff base derivative synthesized via the condensation of 2-chloroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide. This reaction typically occurs under acidic conditions or with catalysts like acetic acid, often in ethanol under reflux . The compound features a quinoline core substituted with a chlorine atom at position 2 and a hydrazone-linked cyclohexanecarbohydrazide group at position 2. Its structural uniqueness lies in the combination of the planar quinoline system and the bulky cyclohexane ring, which may influence its physicochemical properties and biological interactions .

Eigenschaften

CAS-Nummer |

477733-17-8 |

|---|---|

Molekularformel |

C17H18ClN3O |

Molekulargewicht |

315.8 g/mol |

IUPAC-Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]cyclohexanecarboxamide |

InChI |

InChI=1S/C17H18ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,21,22)/b19-11+ |

InChI-Schlüssel |

WFXUUPLFFBUFMV-YBFXNURJSA-N |

Isomerische SMILES |

C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Kanonische SMILES |

C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

N'-((2-Chlorchinolin-3-yl)methylen)cyclohexancarbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N'-((2-Chlorchinolin-3-yl)methylen)cyclohexancarbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen wird angenommen, dass die Verbindung die Synthese bakterieller Zellwände stört oder die Funktion essentieller Enzyme unterbricht. In antimalariellen Anwendungen kann es das Wachstum des Malariaparasiten hemmen, indem es seine Stoffwechselwege angreift. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, können je nach spezifischer Anwendung und dem Zielorganismus variieren.

Analyse Chemischer Reaktionen

N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to interfere with the synthesis of bacterial cell walls or disrupt the function of essential enzymes . In antimalarial applications, it may inhibit the growth of the malaria parasite by targeting its metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrazide Modifications : Replacing cyclohexanecarbohydrazide with benzohydrazide () reduces steric bulk, which may increase solubility but decrease membrane permeability .

- Complexity : The pyrazole-containing derivative () exhibits higher molecular weight (~430 Da), likely affecting pharmacokinetics (e.g., absorption and distribution) .

Key Observations :

- Cytotoxicity : The target compound’s cyclohexane moiety may improve lipophilicity, enhancing cellular uptake compared to benzohydrazide derivatives .

- Insecticidal vs. Cytotoxic Activity: Furanoquinoline hybrids () prioritize electrophilic furanone groups for insecticidal effects, whereas the target compound’s hydrazide group favors human cell targeting .

- Antimicrobial Specificity: Azetidinone-containing derivatives () show broader antimicrobial activity due to β-lactam reactivity, absent in the target compound .

Physicochemical and Computational Insights

- Melting Points: Derivatives like N'-((2-chloroquinolin-3-yl)methylene)-2-phenoxyacetohydrazide (168–170°C) and 4-chloro-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide (268–270°C) suggest that aromatic substituents increase crystallinity and stability compared to cyclohexane-based analogs .

- Docking Studies: The target compound’s GOLD score (docking software) is influenced by hydrogen bonding (quinoline N, hydrazide NH) and hydrophobic interactions (cyclohexane), similar to bis-quinoline derivatives in AKT1 inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.